![molecular formula C17H19N7O2 B2367385 2-(4-(1H-pyrrole-2-carbonyl)piperazin-1-yl)-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 2034583-27-0](/img/structure/B2367385.png)
2-(4-(1H-pyrrole-2-carbonyl)piperazin-1-yl)-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
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Description
The compound “2-(4-(1H-pyrrole-2-carbonyl)piperazin-1-yl)-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one” is a complex organic molecule that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . The 1,2,4-triazolo[1,5-a]pyrimidine scaffold has been found to be remarkably versatile and has been used in various areas of drug design . It has been proposed as a possible surrogate of the purine ring, and depending on the choice of substituents, it has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[1,5-a]pyrimidines, including the compound , is characterized by a five-membered ring (with 6 π electrons) fused to a six-membered ring (with 4 π electrons) . This structure is isoelectronic with that of purines .
Scientific Research Applications
Synthesis and Biological Activity
A variety of research studies have been conducted on compounds structurally related to 2-(4-(1H-pyrrole-2-carbonyl)piperazin-1-yl)-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one, exploring their synthesis and potential biological activities. These studies primarily focus on the development of new synthetic methodologies and the evaluation of the compounds for various biological activities, excluding specific drug use, dosage, and side effects.
Antihypertensive Agents : Research has shown the synthesis of 1,2,4-triazolo[1,5-alpha]pyrimidines with potential antihypertensive activity, including derivatives structurally related to the compound . The synthesis and biological evaluation highlighted promising antihypertensive activity for certain compounds (Bayomi et al., 1999).
Parkinson's Disease Research : Studies on adenosine A2a receptor antagonists have employed related structural motifs, demonstrating significant potential in treating Parkinson's disease. Selected analogs showed oral activity in mouse models, highlighting the relevance of these compounds in neurodegenerative disease research (Vu et al., 2004).
Antimicrobial Activity : The synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives has been explored, with some compounds demonstrating antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (El-Agrody et al., 2001).
Insecticidal Activity : Innovative heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal efficacy against the cotton leafworm, indicating potential agricultural applications (Fadda et al., 2017).
Advanced Synthesis Techniques
The compound and its related derivatives have also been a focus in the development of advanced synthesis techniques, contributing to the field of organic chemistry.
- Supercritical Carbon Dioxide (scCO2) Synthesis : The use of supercritical carbon dioxide as a medium for synthesis represents an environmentally friendly alternative to traditional solvents. Research into the synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, a related compound, in scCO2 highlights this approach's potential for greener chemistry (Baklykov et al., 2019).
properties
IUPAC Name |
5-cyclopropyl-2-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O2/c25-14-10-13(11-3-4-11)19-16-20-17(21-24(14)16)23-8-6-22(7-9-23)15(26)12-2-1-5-18-12/h1-2,5,10-11,18H,3-4,6-9H2,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZZXGAFMQMICI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N3C(=N2)N=C(N3)N4CCN(CC4)C(=O)C5=CC=CN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(1H-pyrrole-2-carbonyl)piperazin-1-yl)-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one |
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